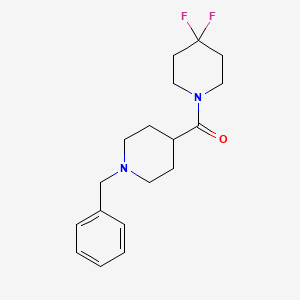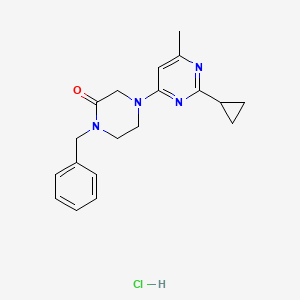![molecular formula C19H23Cl2N5O B12263532 4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12263532.png)
4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-{4-[(3,4-Dichlorophényl)méthyl]pipérazin-1-yl}pyrimidin-4-yl)morpholine est un composé organique complexe qui présente un cycle pipérazine substitué par un groupe dichlorophényle, un cycle pyrimidine et un cycle morpholine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(6-{4-[(3,4-Dichlorophényl)méthyl]pipérazin-1-yl}pyrimidin-4-yl)morpholine implique généralement plusieurs étapes, commençant par la préparation du dérivé pipérazine. Le cycle pipérazine est d'abord substitué par un groupe dichlorophényle par le biais d'une réaction de substitution nucléophile. Cet intermédiaire est ensuite mis à réagir avec un dérivé de pyrimidine dans des conditions favorisant la formation de la liaison pyrimidinyl-pipérazine souhaitée. Enfin, le cycle morpholine est introduit par une réaction de substitution nucléophile, ce qui achève la synthèse du composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et le développement de catalyseurs et de réactifs plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
4-(6-{4-[(3,4-Dichlorophényl)méthyl]pipérazin-1-yl}pyrimidin-4-yl)morpholine peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier les groupes existants.
Réduction: Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l'oxygène ou pour convertir les doubles liaisons en liaisons simples.
Substitution: Les réactions de substitution nucléophile et électrophile peuvent être utilisées pour introduire de nouveaux substituants sur les cycles aromatiques ou sur les cycles pipérazine et morpholine.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont couramment utilisés.
Substitution: Des réactifs tels que les halogènes (par exemple, chlore, brome) et les nucléophiles (par exemple, amines, thiols) sont utilisés dans diverses conditions pour réaliser des réactions de substitution.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, selon le nucléophile ou l'électrophile utilisé.
Applications de la recherche scientifique
Chimie: Le composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux médicaments.
Biologie: Il peut être utilisé dans des études de voies de signalisation cellulaire et d'interactions de récepteurs, compte tenu de sa similitude structurale avec des molécules bioactives connues.
Médecine: Le composé pourrait être étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement de maladies telles que le cancer et les troubles neurologiques.
Industrie: Il peut trouver des applications dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de 4-(6-{4-[(3,4-Dichlorophényl)méthyl]pipérazin-1-yl}pyrimidin-4-yl)morpholine implique probablement des interactions avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La structure du composé suggère qu'il pourrait agir comme un inhibiteur ou un modulateur de certaines voies de signalisation, affectant potentiellement des processus cellulaires tels que la prolifération, l'apoptose ou la neurotransmission. Des recherches supplémentaires sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may be used in studies of cellular signaling pathways and receptor interactions, given its structural similarity to known bioactive molecules.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor or modulator of certain signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, or neurotransmission. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(3-(4-Bromophényl)-5-(2,4-diméthoxyphényl)-4,5-dihydro-1H-pyrazol-1-yl)benzènesulfonamide: Ce composé partage une structure de pipérazine similaire mais diffère par ses substituants et son cadre moléculaire global.
N-(4-Méthyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phényl)-4-((4-méthylpipérazin-1-yl)méthyl)benzamide: Un autre composé avec un cycle pipérazine, mais avec des substituants et des groupes fonctionnels différents.
Unicité
4-(6-{4-[(3,4-Dichlorophényl)méthyl]pipérazin-1-yl}pyrimidin-4-yl)morpholine est unique en raison de sa combinaison spécifique d'un groupe dichlorophényle, d'un cycle pyrimidine et d'un cycle morpholine. Cette structure unique peut conférer des activités biologiques et une réactivité chimique distinctes, ce qui en fait un composé précieux pour des recherches et des développements supplémentaires.
Propriétés
Formule moléculaire |
C19H23Cl2N5O |
|---|---|
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
4-[6-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H23Cl2N5O/c20-16-2-1-15(11-17(16)21)13-24-3-5-25(6-4-24)18-12-19(23-14-22-18)26-7-9-27-10-8-26/h1-2,11-12,14H,3-10,13H2 |
Clé InChI |
UCUDGDRUEKROIP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=CC(=NC=N3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,4-trimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12263452.png)
![N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12263457.png)
![6-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinoline](/img/structure/B12263461.png)
![4,7-Dimethoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12263464.png)


![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-ethylpyrimidine](/img/structure/B12263477.png)
![4-[6-Methyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12263480.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12263489.png)
![2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12263498.png)
![4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B12263503.png)
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12263513.png)
![N-(2H-1,3-Benzodioxol-5-YL)-2-{[3-cyano-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}acetamide](/img/structure/B12263516.png)
